H-L-Dhbd-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-L-Dhbd-OH, also known as 1,3-dihydroxy-2-hydroxy-4-methyl-5-methylthio-6-methylene-2-propyl-2-methyl-2-hydroxy-1-methyl-2-methylthio-2-methyl-2-propyl-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylth

Aplicaciones Científicas De Investigación

Uranium Adsorption in Environmental Remediation

The compound “H-L-Dhbd-OH” has been identified as a key component in the design of covalent organic frameworks (COFs) for environmental applications. These frameworks, functionalized with hydroxyl groups, exhibit a high degree of uranium adsorption. This is particularly significant for environmental remediation, where the capture of radioactive elements from waste streams is crucial. The intramolecular interactions within these COFs, such as hydrogen bonding and steric effects, are tuned to optimize the adsorption performance .

Catalysis and Photocatalysis

“H-L-Dhbd-OH” plays a role in catalysis, especially in reactions involving layered double hydroxides (LDHs). These materials serve as catalysts in chemical reactions and as photocatalysts for organic molecule degradation, water splitting reactions, CO2 conversion, and reduction. The presence of hydroxyl-functionalized compounds like “H-L-Dhbd-OH” can influence the catalytic efficiency and selectivity of these processes .

Mecanismo De Acción

Target of Action

The primary target of H-L-Dhbd-OH, also known as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), is a reversible enzyme that undergoes decarboxylation and carboxylation reactions . The enzyme’s activity is controlled by the side chain conformation of a tyrosine residue .

Mode of Action

H-L-Dhbd-OH interacts with its target through a V-shaped tunnel in the enzyme, which serves as the path for the substrate . The residue Trp23 of 2,3-DHBD_Ao serves as a switch to control the entry and exit of catechol . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated .

Biochemical Pathways

The biochemical pathway affected by H-L-Dhbd-OH involves the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process is part of the bio-Kolbe–Schmitt reaction, which offers an alternative to CO2 fixation .

Pharmacokinetics

The compound’s mode of action suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by the ph of the environment .

Result of Action

The result of H-L-Dhbd-OH’s action is the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process enriches the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Action Environment

The action of H-L-Dhbd-OH is influenced by environmental factors such as pH. The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

Propiedades

IUPAC Name |

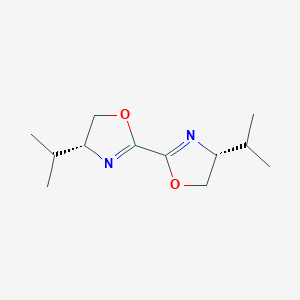

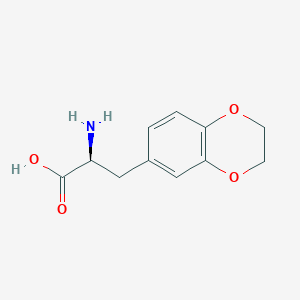

(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGFMVTHJHFTK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)